Methyl 4-(3-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, in a partially saturated form. The presence of the tosylmethyl (a toluenesulfonyl group attached to a methyl group) and the 3-chlorophenyl groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydropyrimidine core, with the various substituents (the methyl group, the tosylmethyl group, and the 3-chlorophenyl group) attached at the appropriate positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the tosylmethyl and 3-chlorophenyl groups, which could make the compound more susceptible to nucleophilic attack. Additionally, the compound could potentially undergo reactions at the tetrahydropyrimidine ring, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tosylmethyl and 3-chlorophenyl groups could increase the compound’s lipophilicity, which could influence properties such as solubility and permeability .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Research has developed methods for synthesizing tetrahydropyrimidine derivatives, including those related to Methyl 4-(3-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These compounds are synthesized through reactions involving chlorophenyl, thiourea, and various aromatic aldehydes, leading to potential biological agents. The structural confirmation of these compounds is achieved through IR, 1H-NMR, and Mass spectral studies, highlighting their significance in medicinal chemistry and organic synthesis due to their ability to act as hydrogen transfer reagents, emulating NAD(P)H reducing agents (Akbari et al., 2008).
Potential Biological Activities
Several studies focus on evaluating the antimicrobial properties of tetrahydropyrimidine derivatives. For example, synthesized compounds have shown significant inhibition on bacterial and fungal growth compared to standard drugs, indicating their potential as antimicrobial agents. This evaluation underscores the importance of these compounds in developing new therapeutic agents (Akbari et al., 2008).
Chemical Properties and Reactions
Research has also delved into the chemical properties and reactions of tetrahydropyrimidine derivatives, including studies on ring expansion and nucleophilic substitution reactions. These studies provide insights into the versatility and reactivity of these compounds, which can be crucial for their applications in synthetic organic chemistry and drug design (Bullock et al., 1972).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-12-6-8-15(9-7-12)29(26,27)11-16-17(19(24)28-2)18(23-20(25)22-16)13-4-3-5-14(21)10-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFXUVBVAXMVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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